![molecular formula C17H24N2O5 B1630970 Boc-phe-gly-ome CAS No. 7625-57-2](/img/structure/B1630970.png)
Boc-phe-gly-ome
Overview
Description
“Boc-phe-gly-ome” is a type of N- and C-protected tripeptide . It is a commonly used reagent for protecting amino acids . It is a stable chemical compound and appears as a white crystalline solid .
Molecular Structure Analysis
The molecular structure of “this compound” has been investigated through single crystal X-ray diffraction analysis . The presence of just an extra methylene (–CH2–) group in the side chain of one of the amino acids resulted in significant changes in their molecular arrangement and supramolecular structure .
Chemical Reactions Analysis
“this compound” has been found to self-assemble, forming a herringbone helix-like architecture through non-covalent interactions . This self-assembly is influenced by the presence of an extra methylene (–CH2–) group in the side chain of one of the amino acids .
Physical And Chemical Properties Analysis
“this compound” is a white crystalline solid . Its melting point is 104-105℃ and it has a density of 1.148 . It should be stored in a sealed, dry environment at room temperature .
Scientific Research Applications
Conformational Analysis in Dehydropeptides
The study by Lisowski et al. (2010) explored the conformation of dehydropeptides, including Boc-Gly-Δ(Z)Phe-Gly-Phe-OMe. This research focused on the configurations of ΔPhe residues and their influence on peptide conformation, using CD and NMR studies. It was found that the Δ(Z)Phe residue is a strong inducer of ordered conformations in methyl esters (Lisowski et al., 2010).Role in Self-Assembling Tripeptide Organogelators
Dutta et al. (2010) investigated Boc-Phe-Gly-m-ABA-OMe, a tripeptide that self-assembles into nanofibrous networks in organic solvents. This research highlighted the importance of π-stacking interactions of Phe in self-assembly and gel formation, indicating its potential in biomaterial applications (Dutta et al., 2010).Infrared and Raman Spectra of Solid Tridehydropeptides
Malek and Makowski (2012) studied solid tripeptides, including Boc-Gly-X-Gly-OMe (X = ΔPhe), to examine conformational marker bands of unsaturated residues. Their work provided insights into structural and spectroscopic properties, useful in understanding peptide interactions (Malek & Makowski, 2012).Drug Delivery Applications in Nanostructures
Yadav et al. (2015) explored Boc-Pro-Phe-Gly-OMe for its self-assembly into nanostructures in aqueous solutions. These nanostructures could act as drug carriers, demonstrating the potential of such peptides in controlled drug delivery systems (Yadav et al., 2015).Heterocyclic Building Blocks for Pseudopeptides
Borg et al. (1999) synthesized enantiopure heterocyclic Boc-protected Phe-Gly dipeptidomimetics as building blocks for pseudopeptides. This research contributes to the development of peptides with specific biological activities (Borg et al., 1999).Investigations in Peptide Crystal Structure
Studies on the crystal structure of protected tetrapeptides, including Boc-Gly-Gly-Phe-X-OMe, have been conducted to understand their molecular conformations, as described by Fenude and Casalone (1996) (Fenude & Casalone, 1996).
Mechanism of Action
Mode of Action
The mode of action of Boc-Phe-Gly-OMe involves its ability to self-assemble into specific structures. The presence of an extra methylene (–CH2–) group in the side chain of one of the amino acids results in significant changes in their molecular arrangement and supramolecular structure .
Biochemical Pathways
The biochemical pathways affected by this compound are related to its self-assembly properties. The single crystal X-ray diffraction analysis suggested that it adopted a type II β-turn-like conformation, known as open turn identified by the absence of any intramolecular hydrogen bond, which further self-assembled to form a herringbone helix-like architecture through non-covalent interactions .
Result of Action
The result of this compound’s action is the formation of specific molecular structures through self-assembly. These structures can exhibit different architectures in different solvents, such as flower-like architectures in acetonitrile–water medium .
Action Environment
The action of this compound is influenced by environmental factors such as the solvent used. For example, these peptides exhibited two different flower-like architectures in acetonitrile–water medium under an optical microscope and a field emission scanning electron microscope (FESEM) .
Future Directions
properties
IUPAC Name |
methyl 2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5/c1-17(2,3)24-16(22)19-13(10-12-8-6-5-7-9-12)15(21)18-11-14(20)23-4/h5-9,13H,10-11H2,1-4H3,(H,18,21)(H,19,22)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYDBLGWCUNDCJ-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.